6-mesitylpyridazin-3(2H)-one

Description

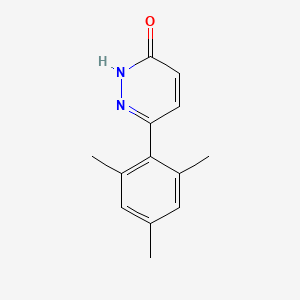

6-Mesitylpyridazin-3(2H)-one is a pyridazinone derivative featuring a mesityl (2,4,6-trimethylphenyl) substituent at the 6-position of the pyridazinone ring. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms and a ketone group. These molecules are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name |

3-(2,4,6-trimethylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-8-6-9(2)13(10(3)7-8)11-4-5-12(16)15-14-11/h4-7H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXYXWCERPQHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NNC(=O)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Pyridazinone derivatives vary primarily in their substituents, which influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects : Electron-donating methyl groups (mesityl) contrast with electron-withdrawing groups (e.g., Cl), affecting charge distribution and reactivity .

Physicochemical Properties

Solubility:

- 6-Phenyl-pyridazin-3(2H)-one: Exhibits measurable solubility in solvents like ethanol (15.2 mg/mL) and propylene glycol (9.8 mg/mL) due to moderate polarity .

- 6-Mesityl Analogue : Predicted to have lower solubility than phenyl derivatives due to increased hydrophobicity from methyl groups.

Crystallinity and Packing:

- 4-(4-Methylphenyl)-2-propargylphthalazin-1(2H)-one : Forms hydrogen-bonded chains (C–H⋯O) and π-π stacked layers (3.70 Å spacing) .

- 4-(4-Chlorophenyl)-6-morpholinylpyridazin-3(2H)-one : Stabilized by N–H⋯O hydrogen bonds and van der Waals interactions .

- This compound : Likely to exhibit disrupted packing due to mesityl’s bulk, reducing crystallinity compared to planar substituents.

Pharmacological Activities

- 6-Phenyl-pyridazin-3(2H)-one: Limited bioactivity reported, but serves as a scaffold for further functionalization .

- This compound : The mesityl group may enhance membrane permeability due to lipophilicity but could reduce target affinity due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.